Cystothiazole F -

Cystothiazole F

Catalog Number: EVT-1584174
CAS Number:
Molecular Formula: C20H26N2O5S2
Molecular Weight: 438.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cystothiazole F is a natural product found in Cystobacter fuscus with data available.
Overview

Cystothiazole F is a member of the thiazole family, specifically characterized by its complex molecular structure and unique biological properties. It is derived from natural sources and has garnered interest due to its potential applications in medicinal chemistry. The compound's molecular formula is C16H14N2O2SC_{16}H_{14}N_{2}O_{2}S, indicating a significant level of unsaturation and the presence of sulfur and nitrogen heteroatoms.

Source and Classification

Cystothiazole F was first isolated from various species of fungi, particularly those belonging to the genus Penicillium. This compound is classified under the broader category of thiazole derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The specific stereochemistry of cystothiazole F has been determined through extensive spectroscopic analysis, revealing its structural complexity compared to other thiazole compounds.

Synthesis Analysis

The synthesis of cystothiazole F has been achieved through several methods, primarily focusing on total synthesis strategies that involve intricate organic reactions. One notable method involves the oxidative dimerization of thioamides using hypervalent iodine reagents, such as o-iodoxybenzoic acid, in the presence of tetraethylammonium bromide. This approach yields the thiadiazole skeleton integral to cystothiazole F's structure.

Technical Details

Molecular Structure Analysis

Cystothiazole F possesses a unique molecular structure that contributes to its biological activity. The compound features a thiazole ring fused with additional heterocycles.

Structure Data

  • Molecular Formula: C16H14N2O2SC_{16}H_{14}N_{2}O_{2}S
  • Stereochemistry: The relative stereochemistry has been established as (4R,5S,6E,14S), which plays a crucial role in its pharmacological interactions.
Chemical Reactions Analysis

Cystothiazole F undergoes various chemical reactions that can modify its structure and enhance its biological activity. Key reactions include:

  • Suzuki Cross-Coupling: This reaction allows for the introduction of alkenyl groups into the cystothiazole framework.
  • Hydrazine Cyclization: Used in synthesizing related compounds by forming new nitrogen-containing rings.

Technical Details

These reactions are essential for developing derivatives with enhanced properties or novel activities.

Mechanism of Action

Process Data

  • Target Interactions: Ongoing research aims to identify specific molecular targets and elucidate the pathways involved in cystothiazole F's action.
Physical and Chemical Properties Analysis

Cystothiazole F exhibits distinct physical and chemical properties that are critical for its application in scientific research.

Physical Properties

  • Appearance: Typically found as a white amorphous powder.
  • Solubility: Soluble in organic solvents but less so in water.

Chemical Properties

  • Stability: Shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Cystothiazole F has significant potential in various scientific fields:

  • Medicinal Chemistry: Investigated for its anticancer properties and potential as an antimicrobial agent.
  • Pharmaceutical Development: Used as a lead compound for synthesizing new derivatives with improved efficacy and reduced toxicity.

Research continues to explore the full extent of cystothiazole F's applications, particularly in drug development aimed at treating resistant bacterial strains and cancer therapies.

Biosynthetic Origins and Pathways of Cystothiazole F

Phylogenetic Context of Cystobacter fuscus as a Producer Organism

Cystobacter fuscus belongs to the Myxococcales order within the δ-proteobacteria class, a phylogenetically distinct group of Gram-negative bacteria renowned for their complex secondary metabolism and social behaviors. This saprophytic bacterium inhabits decaying wood and plant material in terrestrial ecosystems, where it produces cystothiazoles as part of its chemical defense arsenal. Genomic analyses reveal that C. fuscus possesses specialized biosynthetic gene clusters (BGCs) that are evolutionarily optimized for producing bithiazole-type antibiotics. Compared to other myxobacterial genera like Myxococcus and Stigmatella, Cystobacter exhibits unique genetic adaptations in its secondary metabolism machinery, particularly in the enzymatic handling of sulfur-containing amino acid precursors and polyketide extensions. The bacterium's ability to form fruiting bodies under nutrient-limited conditions correlates with upregulated production of cystothiazoles, suggesting ecological roles in microbial competition and signaling within complex soil communities [6] [8].

Table 1: Myxobacterial Genera with Cystothiazole-Producing Strains

GenusSpeciesNatural ProductsGenome Size (Mb)BGCs
CystobacterC. fuscusCystothiazoles A-F12.518
MyxococcusM. fulvusMyxothiazols9.415
StigmatellaS. aurantiacaStigmatellins10.216

Modular Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Systems

Cystothiazole F biosynthesis employs a hybrid PKS-NRPS assembly line encoded by the cta gene cluster spanning approximately 45 kb. This cluster features a coordinated enzymatic cascade where NRPS modules handle amino acid activation and cyclization, while PKS modules manage polyketide chain elongation and functional group modifications. The initiation module (ctaC) activates L-serine through its adenylation domain, attaches it to the peptidyl carrier protein (PCP), and catalyzes cyclodehydration to form the first thiazoline ring. Subsequent PKS modules (ctaD, ctaE, ctaF, and ctaG) incorporate acetate and propionate units via decarboxylative Claisen condensations, with ctaG specifically incorporating the methoxylated acrylate moiety. The multidomain architecture includes essential catalytic domains: ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), and methyltransferase (MT), which collectively construct the carbon backbone and install functional groups with precise stereocontrol. The terminal thioesterase (TE) domain catalyzes macrocyclization and product release, yielding the mature cystothiazole scaffold [4] [8].

Table 2: Core Enzymatic Components of the Cystothiazole F Biosynthetic Pathway

GeneSize (aa)Domain ArchitectureProposed Function
ctaC1,870A-PCP-CyNRPS: L-serine activation, thiazoline formation
ctaD3,287KS-AT-DH-ER-ACPPKS: Polyketide extension, β-carbon processing
ctaE1,908KS-AT-KR-ACPPKS: Chain elongation, ketoreduction
ctaF1,361KS-AT-ACPPKS: Methoxymalonate incorporation
ctaG1,747KS-AT-AMT-ACPPKS: Methylation and chain termination
ctaJ344MTO-Methyltransferase for β-methoxy group

Post-Translational Modifications in Thiazole Ring Formation

The conversion of linear peptide precursors into thiazole rings involves a cascade of post-translational modifications (PTMs) initiated by cyclodehydration and finalized by oxidation. The NRPS-bound L-serine undergoes nucleophilic attack by the cysteine sulfur, facilitated by the condensation (Cy) domain, eliminating water to form a thiazoline ring. This intermediate is subsequently oxidized to the aromatic thiazole by a flavin-dependent oxidase (ctaK), which employs molecular oxygen for dehydrogenation. Structural analyses reveal that the ctaK-encoded enzyme contains a Rossmann fold for FAD binding and a substrate pocket optimized for bithiazole intermediates. This oxidation step is chemically critical as it stabilizes the heterocycle and enhances π-orbital stacking, which contributes to the compound's bioactivity. Additional PTMs include O-methylation of the β-hydroxyacrylate intermediate by a SAM-dependent methyltransferase (ctaJ), which completes the pharmacophoric β-methoxyacrylate system essential for biological activity [4] [10].

Enzymatic Logic for β-Methoxyacrylate Pharmacophore Incorporation

The β-methoxyacrylate moiety is a pharmacophoric signature essential for cystothiazole F's inhibition of mitochondrial electron transport. Biosynthetically, this group originates from a specialized PKS module (ctaF) that incorporates methoxymalonyl-ACP as an extender unit. The methoxymalonate precursor is synthesized through a bifurcated pathway: glycolytic intermediates (e.g., 1,3-bisphosphoglycerate) are transacylated to ACP, followed by iterative reduction and O-methylation by a bifunctional dehydrogenase/methyltransferase. During chain elongation, the KS domain catalyzes decarboxylative condensation between the growing polyketide and methoxymalonyl-ACP, positioning the methoxy group with R-stereochemistry. The exact timing of methoxylation is controlled by an embedded O-methyltransferase domain within ctaG, which acts immediately post-elongation to prevent undesired eliminations or epimerizations. This spatial and temporal precision ensures the β-methoxyacrylate unit retains its E-configuration, which is critical for binding complex III in fungal mitochondria [4] [7].

Table 3: Biosynthetic Steps for β-Methoxyacrylate Assembly

StepEnzyme/ModuleChemical TransformationSubstrate Specificity
1Glyceryl-ACP dehydrogenaseReduction of glyceryl-ACP to hydroxypyruvyl-ACPACP-tethered C₃ units
2ctaJ-encoded MTO-Methylation using SAMβ-hydroxyacyl-ACP intermediates
3ctaF AT domainLoading methoxymalonyl-CoA onto ACPMethoxymalonyl-CoA
4ctaF KS domainDecarboxylative condensationAcyl-S-KS + methoxymalonyl-S-ACP
5ctaG AMT domainRegioselective methylationβ-hydroxyacrylate-S-ACP

Comparative Analysis of Gene Clusters in Cystothiazole Congeners

The cta cluster exhibits both conserved and divergent features when compared to BGCs of other cystothiazoles and structurally related myxobacterial antibiotics. Core domains (KS, AT, ACP, Cy) share >75% amino acid identity across cystothiazole A–F producers, confirming a common biosynthetic origin. However, module number and domain composition vary significantly: the cystothiazole F cluster (C. fuscus strain AJ-13278) contains an additional PKS module (ctaG) with an embedded aminomethyltransferase (AMT) domain, absent in cystothiazole A producers. This domain difference correlates with the presence of the terminal β-methoxyacrylate in cystothiazole F versus the simpler acrylate in cystothiazole A. Similarly, the myxothiazol cluster from Myxococcus fulvus lacks integrated NRPS components, instead utilizing discrete trans-acting enzymes for thiazole formation. Oxidation patterns also differ; while cystothiazole F requires two flavin-dependent oxidases (ctaK and ctaO) for thiazoline-to-thiazole conversions, myxothiazol biosynthesis employs a single oxidase with broader substrate specificity. These evolutionary variations underscore how domain shuffling and module duplication drive chemical diversification within this antibiotic family [4] [8].

Table 4: Comparative Genomics of Bithiazole Antibiotic Gene Clusters

Natural ProductProducer OrganismCluster Size (kb)PKS ModulesNRPS ModulesKey Tailoring Enzymes
Cystothiazole FCystobacter fuscus AJ-1327845.141FAD-oxidase (CtaK), MT (CtaJ), AMT (CtaG)
Cystothiazole ACystobacter fuscus Cb f1742.331FAD-oxidase, MT
Myxothiazol AMyxococcus fulvus Mx f5038.750Monoxygenase (MtaC), MT

Properties

Product Name

Cystothiazole F

IUPAC Name

methyl (2E,4R,5S,6E)-7-[2-[2-(1-hydroxypropan-2-yl)-1,3-thiazol-4-yl]-1,3-thiazol-4-yl]-3,5-dimethoxy-4-methylhepta-2,6-dienoate

Molecular Formula

C20H26N2O5S2

Molecular Weight

438.6 g/mol

InChI

InChI=1S/C20H26N2O5S2/c1-12(9-23)19-22-15(11-29-19)20-21-14(10-28-20)6-7-16(25-3)13(2)17(26-4)8-18(24)27-5/h6-8,10-13,16,23H,9H2,1-5H3/b7-6+,17-8+/t12?,13-,16+/m1/s1

InChI Key

NNHQJGYIKGOYDM-OXKNUSSDSA-N

Synonyms

cystothiazole F

Canonical SMILES

CC(CO)C1=NC(=CS1)C2=NC(=CS2)C=CC(C(C)C(=CC(=O)OC)OC)OC

Isomeric SMILES

C[C@H]([C@H](/C=C/C1=CSC(=N1)C2=CSC(=N2)C(C)CO)OC)/C(=C\C(=O)OC)/OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.